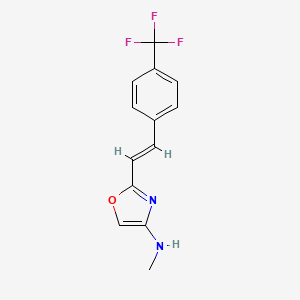
N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a styryl moiety, which is further connected to an oxazole ring substituted with an N-methyl group. The presence of these functional groups imparts distinct chemical and biological characteristics to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine typically involves the following steps:
Formation of the Styryl Intermediate: The initial step involves the synthesis of the styryl intermediate through a Wittig reaction, where a phosphonium ylide reacts with a trifluoromethyl-substituted benzaldehyde.
Oxazole Ring Formation: The styryl intermediate is then subjected to cyclization with an appropriate amine to form the oxazole ring. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure.
N-Methylation: The final step involves the methylation of the oxazole nitrogen using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced oxazole products.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Applications De Recherche Scientifique
N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine has found applications in several areas of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe for studying biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: The compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit the proliferation of cancer cells
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals, where its unique properties are leveraged for specific applications.
Mécanisme D'action
The mechanism of action of N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-(4-(trifluoromethyl)styryl)oxazole: Similar structure but lacks the N-methyl group.
2-(4-(Trifluoromethyl)styryl)oxazole: Similar structure but lacks both the N-methyl group and the 4-methyl substitution on the oxazole ring.
Uniqueness
N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making the compound more resistant to metabolic degradation and enhancing its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C13H11F3N2O |
|---|---|
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
N-methyl-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-amine |
InChI |
InChI=1S/C13H11F3N2O/c1-17-11-8-19-12(18-11)7-4-9-2-5-10(6-3-9)13(14,15)16/h2-8,17H,1H3/b7-4+ |
Clé InChI |
XTXRXEHBDPJWLL-QPJJXVBHSA-N |
SMILES isomérique |
CNC1=COC(=N1)/C=C/C2=CC=C(C=C2)C(F)(F)F |
SMILES canonique |
CNC1=COC(=N1)C=CC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


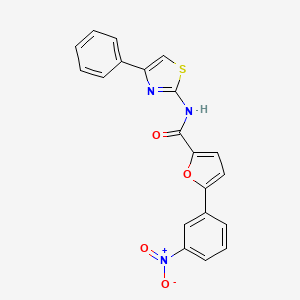

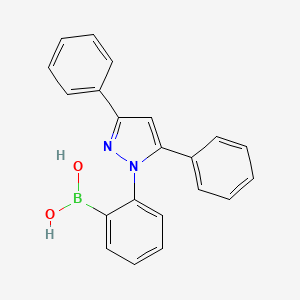



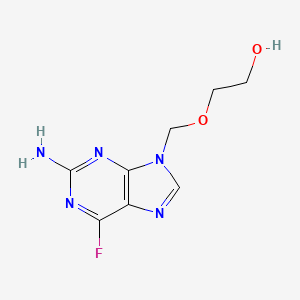
![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)

![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
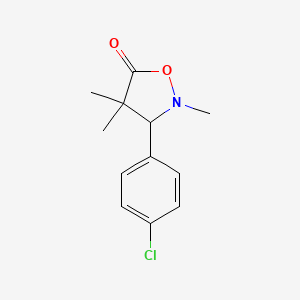
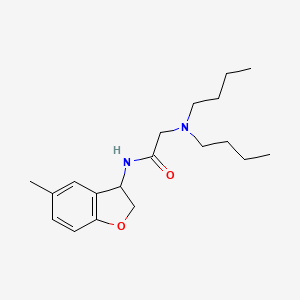
![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)
